Molecular Weight Advantage: 257.29 g/mol vs. 386.44 g/mol for Bulkier Pyrazolo[1,5-a]pyrazine Analogs
The target compound (CAS 2034556-07-3) possesses a molecular weight of 257.29 g/mol , substantially lower than the 386.44 g/mol of a related pyrazolo[1,5-a]pyrazine analog carrying a 2-methyl-5-(propan-2-yl)furan-3-carbonyl at position 5 and a morpholine-4-carbonyl at position 2 [1]. This 129.15 g/mol (33.4%) reduction in molecular weight places the target compound well within the preferred range for lead-like and fragment-based screening libraries (MW ≤ 300 Da), whereas the comparator exceeds typical lead-like criteria and encroaches on drug-like upper limits. Lower molecular weight correlates with improved ligand efficiency metrics (e.g., LE = 1.4 pIC50 / heavy atom count) and broader synthetic tractability for hit-to-lead optimization, making the target compound a more advantageous starting point for medicinal chemistry campaigns where molecular simplicity is valued [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 257.29 g/mol |
| Comparator Or Baseline | 4-{5-[2-methyl-5-(propan-2-yl)furan-3-carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonyl}morpholine: 386.44 g/mol |
| Quantified Difference | ΔMW = -129.15 g/mol (−33.4%) |
| Conditions | Calculated from molecular formula; target C14H15N3O2 ; comparator C20H26N4O4 [1] |
Why This Matters
Lower molecular weight directly enables higher ligand efficiency and provides greater headroom for property optimization during lead development, making the target compound preferable for fragment-based or lead-like screening libraries.
- [1] ChemBase. 4-{5-[2-methyl-5-(propan-2-yl)furan-3-carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonyl}morpholine. CBID: 715626. Accessed 2026-04-30. View Source
